molecular formula C30H29D7N10O11 B1165188 Methotrexate-d7 Triglutamate

Methotrexate-d7 Triglutamate

Número de catálogo B1165188
Peso molecular: 719.71
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Dose Recommendation in Rheumatoid Arthritis

A study by Huerta-García et al. (2021) focused on the relationship between methotrexate triglutamate concentrations and clinical outcomes in rheumatoid arthritis patients. They found that patients responding well to treatment had higher concentrations of methotrexate triglutamate. This study also developed a population pharmacokinetics model to optimize low-dose methotrexate treatment, suggesting that methotrexate triglutamate concentrations can guide therapy effectiveness (Huerta-García et al., 2021).

Role in Methotrexate- and Sequential Methotrexate-5-Fluorouracil-Mediated Cell Kill

The synthesis and accumulation of methotrexate polyglutamates, including triglutamates, were investigated by McGuire et al. (1985) in a human leukemia cell line. They discovered that the accumulation of these derivatives, especially triglutamates, was positively correlated with cytotoxicity to the cells. This implies that methotrexate triglutamate plays a significant role in the therapeutic effect of methotrexate in certain cancers (McGuire et al., 1985).

Cytotoxic Activity in H-35 Hepatoma Cells

Galivan (1980) explored the role of polyglutamate derivatives of methotrexate, including triglutamates, in the cytotoxicity of methotrexate in H-35 hepatoma cells. The study revealed that the toxicity of these polyglutamates correlated with their impact on de novo thymidine synthesis, indicating a crucial role in the drug's mechanism of action (Galivan, 1980).

Biomarkers of Treatment Response

Halilova et al. (2012) discussed the potential of RBC methotrexate polyglutamate levels, including triglutamates, as biomarkers in predicting the treatment effectiveness of methotrexate in rheumatoid arthritis. This highlights the importance of methotrexate triglutamates in monitoring and optimizing treatment (Halilova et al., 2012).

Tissue-Specific Synthesis in Rats

Whitehead et al. (1975) investigated the formation of methotrexate polyglutamates in different tissues of rats, including triglutamates. Their research indicated tissue-specific synthesis and the potential metabolic implications of these derivatives (Whitehead et al., 1975).

Correlation with Myasthenia Gravis Outcomes

A study by Pasnoor et al. (2020) evaluated the correlation between methotrexate polyglutamates, including triglutamates, and outcome measures in myasthenia gravis, suggesting a potential application in optimizing treatment for this condition (Pasnoor et al., 2020).

Analysis Methods in Biological Matrices

Zhang et al. (2021) reviewed chromatography-based methods for measuring methotrexate polyglutamates, including triglutamates, in various biological matrices. This underscores the importance of accurately measuring these derivatives for therapeutic drug monitoring and individualized therapy (Zhang et al., 2021).

Propiedades

Nombre del producto

Methotrexate-d7 Triglutamate

Fórmula molecular

C30H29D7N10O11

Peso molecular

719.71

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.